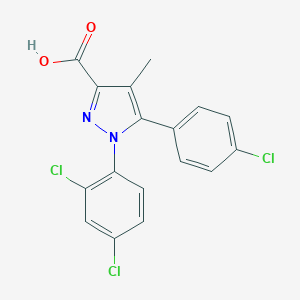

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid

Descripción general

Descripción

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C17H11Cl3N2O2 and its molecular weight is 381.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and features multiple chlorine substitutions on the phenyl rings, which may influence its biological properties. The crystal structure reveals significant intermolecular interactions, such as O—H⋯O hydrogen bonds and π–π stacking between pyrazole rings, which are crucial for its stability and activity .

Anticancer Activity

Recent studies have demonstrated that compounds with similar pyrazole structures exhibit significant anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, including HepG-2 and A-431. The presence of electronegative groups like chlorine is often linked to enhanced antiproliferative activity .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | HepG-2 | 23.30 | Induction of apoptosis |

| Compound 2 | A-431 | <10 | Inhibition of tubulin polymerization |

| Compound 3 | HT29 | 1.98 | Disruption of cell cycle |

Anti-inflammatory Activity

Pyrazole derivatives are known for their anti-inflammatory properties. The compound's ability to inhibit cyclooxygenase (COX) enzymes was assessed, revealing promising results that suggest potential use as an anti-inflammatory agent. Comparisons with standard drugs like celecoxib indicate that certain derivatives exhibit superior selectivity and efficacy .

Table 2: Anti-inflammatory Activity Comparison

| Compound | COX-2 Selectivity Index | Inhibitory Activity (%) |

|---|---|---|

| Celecoxib | 8.60 | 70 |

| Pyrazole Derivative A | 9.26 | 80 |

| Pyrazole Derivative B | 8.69 | 75 |

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been explored. Studies indicate that compounds similar to the target compound exhibit significant antibacterial effects against various pathogens. The structure-activity relationship (SAR) analysis suggests that the presence of halogen substituents enhances antimicrobial activity .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a synthesized pyrazole derivative in vitro against HepG-2 liver cancer cells. The derivative exhibited an IC50 value of 23.30 µM, indicating potent cytotoxicity. Mechanistic studies revealed that the compound induced apoptosis through caspase activation pathways.

Case Study 2: Anti-inflammatory Mechanism

In another investigation, a related pyrazole compound was tested for its anti-inflammatory effects in a murine model of arthritis. Results showed a significant reduction in inflammatory markers and joint swelling compared to untreated controls, suggesting its potential as a therapeutic agent for inflammatory diseases.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid is . The compound features a pyrazole ring structure that is crucial for its biological activity. The presence of multiple chlorinated phenyl groups enhances its interaction with biological targets.

Cannabinoid Receptor Modulation

One of the most notable applications of this compound is its role as an antagonist at the cannabinoid CB1 receptor. Research has demonstrated that derivatives of this compound, such as N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A), exhibit inverse agonism at this receptor. This activity has implications for treating obesity and metabolic disorders by modulating appetite and energy balance .

Anti-inflammatory Properties

Studies have indicated that compounds with similar structures to this compound possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Anticancer Activity

Preliminary research suggests that the compound may have anticancer properties. It has been shown to induce apoptosis in certain cancer cell lines, indicating a possible mechanism for cancer therapy . Further investigation into its efficacy and mechanisms is warranted.

Case Study 1: Cannabinoid Receptor Antagonism

A study published in Molecular Pharmacology explored the binding affinity of SR141716A at the CB1 receptor. The findings highlighted its strong interaction with specific amino acids in the receptor's binding site, reinforcing its potential as a therapeutic agent for obesity management .

Case Study 2: Inflammatory Response Modulation

In a study investigating the anti-inflammatory effects of similar pyrazole derivatives, researchers found that these compounds reduced inflammation markers in animal models of arthritis. This suggests that modifications to the pyrazole structure can enhance therapeutic efficacy against inflammatory diseases .

Data Table: Summary of Applications

Análisis De Reacciones Químicas

Nucleophilic Acyl Substitution Reactions

The carboxylic acid group (-COOH) undergoes classical nucleophilic acyl substitutions, forming derivatives such as amides, esters, and hydrazides.

These reactions typically proceed under mild conditions, with yields dependent on steric hindrance from the bulky aryl substituents .

Electrophilic Aromatic Substitution

| Reaction Type | Reagents/Conditions | Position of Substitution | Product | References |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Meta to chlorine on 4-Cl-C₆H₄ | 5-(4-Chloro-3-nitrophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid | |

| Sulfonation | H₂SO₄/SO₃, 100°C | Para to pyrazole attachment | Sulfonated derivatives (specific positions not fully characterized) |

The 2,4-dichlorophenyl group at position 1 of the pyrazole ring shows lower reactivity due to steric and electronic deactivation.

Pyrazole Ring Reactivity

The pyrazole core participates in limited direct reactions due to its electron-deficient nature. Key observations include:

-

N-Alkylation : Not observed under standard conditions, as the N1 position is already occupied by the 2,4-dichlorophenyl group .

-

Coordination Chemistry : The carboxylic acid group facilitates metal complexation (e.g., Cu²⁺), forming chelates studied for catalytic applications .

Decarboxylation and Thermal Stability

Controlled thermal decomposition (200–250°C) results in decarboxylation, yielding:

This reaction is irreversible and proceeds via radical intermediates under inert atmospheres .

Propiedades

IUPAC Name |

5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl3N2O2/c1-9-15(17(23)24)21-22(14-7-6-12(19)8-13(14)20)16(9)10-2-4-11(18)5-3-10/h2-8H,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYAYCOCJAVHQSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C(=O)O)C2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60364034 | |

| Record name | 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162758-35-2 | |

| Record name | 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162758-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162758352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-CHLOROPHENYL)-1-(2,4-DICHLOROPHENYL)-4-METHYLPYRAZOLE-3-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Q6ZA9Y42R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the structural characterization of 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid?

A1: This compound, also referred to as 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxylic acid in some literature , is characterized by its molecular formula C17H11Cl3N2O2. Structural insights have been revealed through spectroscopic techniques such as 1H NMR and MS .

Q2: What is known about the synthesis of this compound?

A2: A key intermediate in the synthesis of rimonabant, this compound can be synthesized starting from 4-chloropropiophenone. The process involves several steps including protection with chlorotrimethylsilane, condensation with ethyl oxalyl chloride, reaction with 2,4-dichlorophenylhydrazine hydrochloride, intramolecular cyclization in the presence of acetyl chloride, and finally hydrolysis . The reported overall yield for this synthetic route is 30.3% .

Q3: Has this compound been investigated for potential pharmaceutical applications?

A3: Yes, this compound has been explored as a key component in pharmaceutical compositions. For example, research has focused on its incorporation into oral formulations through humid granulation techniques . Additionally, derivatives of this compound, specifically N-piperidino-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxamide and its salts and solvates, have demonstrated potent antagonist activity against central cannabinoid receptors . These findings highlight the potential therapeutic value of this chemical scaffold.

Q4: Are there any insights into the structural features of this compound?

A4: X-ray crystallography studies have provided valuable information about the three-dimensional structure of this compound . The asymmetric unit of the crystal structure reveals two independent molecules, each exhibiting specific orientations of the pyrazole ring with respect to the chlorophenyl and dichlorophenyl rings. Furthermore, the crystal packing is stabilized by intermolecular O—H⋯O hydrogen bonds, forming dimers, and π–π interactions between the pyrazole and dichlorophenyl rings.

Q5: Is there research on similar compounds and their activity?

A5: Yes, research has explored various 3-phenyl-1H-pyrazole derivatives due to their potential biological activities . This specific class of compounds has garnered interest as potential small molecule inhibitors for various targets. Studies often focus on optimizing the synthesis of these compounds, aiming for environmentally friendly approaches with higher yields and shorter reaction pathways.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.